molecular formula C19H16BrNO3 B11577124 N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-methylpropanamide

N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-methylpropanamide

Cat. No.: B11577124
M. Wt: 386.2 g/mol
InChI Key: NSZUNISVGPIXBH-UHFFFAOYSA-N
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Description

N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-methylpropanamide is a complex organic compound with a unique structure that includes a bromobenzoyl group attached to a benzofuran ring

Preparation Methods

The synthesis of N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-methylpropanamide typically involves multiple steps. One common method includes the halogenation of a precursor compound in the presence of an acid, followed by a reduction reaction using acetic acid and zinc powder . The reaction conditions are generally mild, and the process is suitable for industrial production due to its high yield and purity.

Chemical Reactions Analysis

N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-methylpropanamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically results in the formation of carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-methylpropanamide has been extensively studied for its potential therapeutic applications. It has shown promise in:

Mechanism of Action

The mechanism by which N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-methylpropanamide exerts its effects involves the inhibition of specific enzymes and signaling pathways. It has been shown to inhibit the activity of COX-2 and LOX, which are enzymes involved in the production of inflammatory mediators. This inhibition leads to a reduction in inflammation and has potential therapeutic benefits in treating various inflammatory conditions.

Comparison with Similar Compounds

N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-methylpropanamide can be compared to other compounds with similar structures and functions, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C19H16BrNO3

Molecular Weight

386.2 g/mol

IUPAC Name

N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-methylpropanamide

InChI

InChI=1S/C19H16BrNO3/c1-11(2)19(23)21-16-14-5-3-4-6-15(14)24-18(16)17(22)12-7-9-13(20)10-8-12/h3-11H,1-2H3,(H,21,23)

InChI Key

NSZUNISVGPIXBH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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